molecular formula C17H26N2O3S B5106597 N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5106597
M. Wt: 338.5 g/mol
InChI Key: SIXBFIVNNWUIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a molecular formula of C18H28N2O3S . This compound is characterized by the presence of a cycloheptyl group, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves several steps. One common method includes the reaction of cycloheptylamine with ethyl chloroformate to form N-cycloheptyl-N-ethylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-19(23(21,22)16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXBFIVNNWUIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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